N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, a thiophene ring, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Incorporation of the Thiophene Ring: The thiophene ring can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action in various cellular processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, or it may bind to receptors and alter signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-YL]acetamide
- N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(furan-2-YL)ethyl]imidazolidin-4-YL]acetamide
- N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(pyridin-2-YL)ethyl]imidazolidin-4-YL]acetamide
Uniqueness
N-(4-Chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C24H22ClN3O3S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-31-19-10-8-18(9-11-19)28-23(30)21(15-22(29)26-17-6-4-16(25)5-7-17)27(24(28)32)13-12-20-3-2-14-33-20/h2-11,14,21H,12-13,15H2,1H3,(H,26,29) |
InChI Key |
AASLQLXTTNJIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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